molecular formula C22H21FN4O B5543250 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No.: B5543250
M. Wt: 376.4 g/mol
InChI Key: DFRZURXYAJPBRR-UHFFFAOYSA-N
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Description

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H21FN4O and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16993947 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The specific compound 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide does not have direct matches in recent literature within the scope of scientific research applications available through the consensus database. However, to provide valuable information related to your query, we can draw parallels and insights from studies involving related chemical entities or those within a similar research context, focusing on compounds with structural or functional similarities, such as acetamide derivatives and their biological effects, pyrazole heterocycles, and their significance in medicinal chemistry.

Acetamide Derivatives and Biological Effects

Acetamide derivatives, including compounds similar in structure or functional groups to the queried chemical, have been the subject of extensive study due to their commercial importance and biological effects. For instance, the toxicology and biological consequences of exposure to acetamide and its derivatives have been reviewed, highlighting the varied qualitative and quantitative biological responses among these chemicals (Kennedy, 2001). This review underscores the significance of understanding the biological impacts of chemical compounds, which can be essential in assessing the potential research applications of new acetamide derivatives.

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole heterocycles, as part of the chemical structure in the query, are noteworthy in the realm of medicinal chemistry due to their wide range of biological activities. A concise review on the synthesis of pyrazole heterocycles has shed light on their importance as pharmacophores, with applications spanning anticancer, analgesic, anti-inflammatory, and antimicrobial activities, among others (Dar & Shamsuzzaman, 2015). This indicates the potential research value of compounds containing pyrazole heterocycles, including the exploration of their applications in disease treatment and drug development.

Properties

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-15-19(18-8-5-9-20(23)22(18)26-15)12-21(28)24-11-10-16-13-25-27(14-16)17-6-3-2-4-7-17/h2-9,13-14,26H,10-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRZURXYAJPBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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